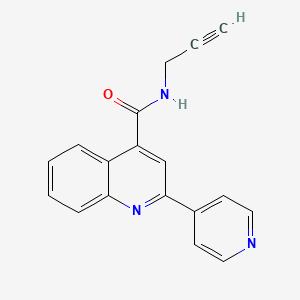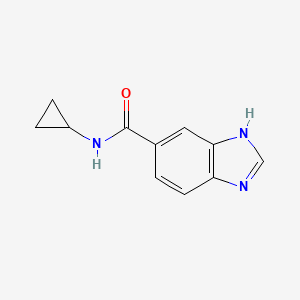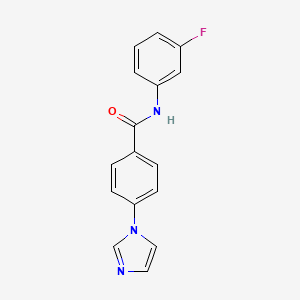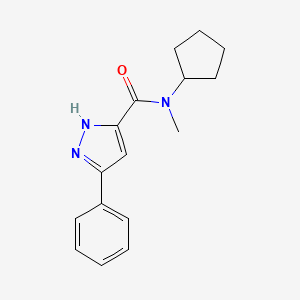
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PPQ is a synthetic compound that was first synthesized in the early 2000s. It belongs to a class of compounds called quinolines, which are known for their diverse biological activities. PPQ has been shown to have potential applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of PPQ is not fully understood. However, it is believed to interact with a variety of proteins, including enzymes and receptors. PPQ has been shown to modulate the activity of a number of enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. PPQ has also been found to interact with a variety of receptors, including the sigma-1 receptor, which is involved in a variety of cellular processes.
Biochemical and physiological effects:
PPQ has been found to have a number of biochemical and physiological effects. In neuroscience, PPQ has been shown to enhance cognitive function and to have neuroprotective effects. In pharmacology, PPQ has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, PPQ has been shown to interact with a variety of proteins, including enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
PPQ has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high degree of purity. PPQ is also stable under a variety of conditions, making it a useful tool for studying the effects of various compounds on biological systems. However, PPQ also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, PPQ can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on PPQ. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. PPQ has been shown to have neuroprotective effects and to enhance cognitive function, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of cancer. PPQ has been found to have anti-cancer properties, and further research could help to elucidate its mechanism of action and potential therapeutic applications. Finally, PPQ could also be useful in the study of various biochemical pathways and cellular processes, as it has been shown to interact with a variety of proteins.
Méthodes De Synthèse
PPQ can be synthesized using a variety of methods. One common method involves the reaction of 2-aminopyridine with propargyl bromide, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The resulting compound is then deprotected to yield PPQ.
Applications De Recherche Scientifique
PPQ has been found to exhibit promising properties that could be useful in a variety of fields. In neuroscience, PPQ has been shown to have neuroprotective effects and to enhance cognitive function. In pharmacology, PPQ has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, PPQ has been shown to interact with a variety of proteins, including enzymes and receptors.
Propriétés
IUPAC Name |
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-2-9-20-18(22)15-12-17(13-7-10-19-11-8-13)21-16-6-4-3-5-14(15)16/h1,3-8,10-12H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLRBXFOMSJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide](/img/structure/B7470367.png)

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)


![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)

![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)